molecular formula C12H17NO2 B14691716 N-Hydroxy-N-phenylhexanamide CAS No. 25310-12-7

N-Hydroxy-N-phenylhexanamide

Cat. No.: B14691716
CAS No.: 25310-12-7
M. Wt: 207.27 g/mol
InChI Key: DLNMDTAESPMVOA-UHFFFAOYSA-N
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Description

N-Hydroxy-N-phenylhexanamide (IUPAC: this compound) is a hydroxamic acid derivative characterized by a hexanamide backbone substituted with a phenyl group and a hydroxylamine moiety. Hydroxamic acids generally exhibit reactivity due to the N–OH group, enabling applications in organic synthesis and pharmaceutical research.

Properties

CAS No.

25310-12-7

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-hydroxy-N-phenylhexanamide

InChI

InChI=1S/C12H17NO2/c1-2-3-5-10-12(14)13(15)11-8-6-4-7-9-11/h4,6-9,15H,2-3,5,10H2,1H3

InChI Key

DLNMDTAESPMVOA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N(C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hydroxy-N-phenylhexanamide can be synthesized through several methods. One common approach involves the reaction of hexanoyl chloride with N-hydroxyaniline in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-N-phenylhexanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.

Major Products Formed:

    Oxidation: N-Nitroso-N-phenylhexanamide or N-Nitro-N-phenylhexanamide.

    Reduction: N-Phenylhexanamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-Hydroxy-N-phenylhexanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocycles and polymers.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of flavin-dependent N-hydroxylating enzymes.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-Hydroxy-N-phenylhexanamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The hydroxyl group plays a crucial role in forming hydrogen bonds with the enzyme, thereby blocking its activity. This mechanism is particularly relevant in the context of antimicrobial and enzyme inhibition studies.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of N-Hydroxy-N-phenylhexanamide, highlighting molecular features, physical properties, and applications:

Compound Name CAS Number Molecular Formula Key Features Applications/Findings References
This compound Not available C₁₂H₁₇NO₂ Phenyl group, hexanamide chain, N–OH Potential antioxidant/catalytic uses*
N-Hydroxyphthalimide 118-02-5 C₈H₅NO₃ Phthalimide core, N–OH group Catalyzes oxidation of aldehydes to acids (e.g., 2-ethylhexanoic acid synthesis)
N-Hydroxyoctanamide 7377-03-9 C₈H₁₇NO₂ Linear octanamide chain, N–OH Research applications; safety protocols include protective gloves and respiratory gear
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide Not available C₁₃H₁₆ClNO₂ Chlorophenyl, cyclohexane ring Antioxidant activity in DPPH assays
N-Phenyl-6-selanylhexanamide Not available C₁₂H₁₇NOSe Selenium substitution at C6 Structural novelty; potential redox activity

*Inferred based on structural similarity to compounds with confirmed activities.

Functional and Reactivity Comparisons

  • Catalytic Activity: N-Hydroxyphthalimide (NHPI) is a benchmark catalyst for aerobic oxidations, converting aldehydes to carboxylic acids with high efficiency (e.g., 2-ethylhexanal to 2-ethylhexanoic acid, achieving >90% yield under optimized conditions) .
  • Antioxidant Properties :
    Analogs like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (compound 8 in ) exhibit radical-scavenging activity in DPPH assays, comparable to butylated hydroxyanisole (BHA) . This compound’s phenyl and hexanamide groups could similarly stabilize free radicals, but experimental validation is needed.

  • By analogy, this compound may necessitate comparable precautions, though its specific hazard profile is undocumented.

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